molecular formula C15H13FN2O3 B8432638 5-Fluoro-2-[(N-phenylamino)acetamido]benzoic acid

5-Fluoro-2-[(N-phenylamino)acetamido]benzoic acid

Cat. No. B8432638
M. Wt: 288.27 g/mol
InChI Key: HRQUNGTUNUPYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[(N-phenylamino)acetamido]benzoic acid is a useful research compound. Its molecular formula is C15H13FN2O3 and its molecular weight is 288.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-[(N-phenylamino)acetamido]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-[(N-phenylamino)acetamido]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-2-[(N-phenylamino)acetamido]benzoic acid

Molecular Formula

C15H13FN2O3

Molecular Weight

288.27 g/mol

IUPAC Name

2-[(2-anilinoacetyl)amino]-5-fluorobenzoic acid

InChI

InChI=1S/C15H13FN2O3/c16-10-6-7-13(12(8-10)15(20)21)18-14(19)9-17-11-4-2-1-3-5-11/h1-8,17H,9H2,(H,18,19)(H,20,21)

InChI Key

HRQUNGTUNUPYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NC2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(bromoacetamido)-5-fluorobenzoic acid from Example 19 (22.36 g, 91 mmol) and aniline (21 mL, 230 mmol) in dry DMF (150 mL) was heated at 85° C. for 5 hours. TLC showed indicated the presence of unreacted starting. Additional aniline (5 mL, 52 mmol) was added, and the solution was heated at 120° C. for 30 hours. After cooling, the reaction mixture was poured into ice-water (800 mL) and aqueous 5% KOH (100 mL) was added to adjust the pH to 10-11. The excess aniline was removed by extraction with CH2CO2 (3×400 mL) and the aqueous layer was separated and acidified with aqueous 20% HBr. The resulting precipitate was collected, washed with water and dried, yielding 19.64 g (74.6%) of the title compound as white crystals, mp 194-195° C.; 1H NMR (acetone-d6) δ 11.87 (s, 1H), 8.88 (dd, J=5.2, J=9.6, 1H), 7.71 (dd, J=3.2, J=9.2, 1H), 7.45-7.39 (m, 1H), 7.14-7.10 (m, 2H), 6.68-6.64 (m, 3H), 3.92 (s, 2H); 13C NMR (acetone-d6) δ 171.30, 168.14, 163.22, 157.97 (d, J=241.3), 148.97, 138.66, 129.82, 122.60 (d, J=7.1), 121.90 (d, J=21.9), 118.63, 117.78 (d, J=24.0), 113.67, 50.07; MS (EI, m/z) 288.1 (M+)
Name
2-(bromoacetamido)-5-fluorobenzoic acid
Quantity
22.36 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
74.6%

Synthesis routes and methods II

Procedure details

Name
O=C(CBr)Nc1ccc(F)cc1C(=O)O
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